Musk xylene

Catalog No.
S600805
CAS No.
81-15-2
M.F
C12H15N3O6
M. Wt
297.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Musk xylene

CAS Number

81-15-2

Product Name

Musk xylene

IUPAC Name

1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

InChI

InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3

InChI Key

XMWRWTSZNLOZFN-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-]

solubility

In water, 0.15 mg/L at 22 °C
In water, 0.49 mg/L at 25 °C
Slightly soluble in ethanol; soluble in ethyl ether, chloroform

Synonyms

1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene; 2,4,6-Trinitro-5-tert-butyl-m-xylene; 5-tert-Butyl-2,4,6-trinitro-m-xylene; Moschus xylol; Musk xylol; NSC 59844; Xylene Musk; 2,4,6-Trinitro-1,3-dimethyl-5-tert-butylbenzene; 2,4,6-Trinitro-3,5-dimeth

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-]

The exact mass of the compound Musk xylene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.15 mg/l at 22 °cin water, 0.49 mg/l at 25 °cslightly soluble in ethanol; soluble in ethyl ether, chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59844. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Xylenes - Supplementary Records. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Explosive;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene) is a synthetic nitro musk historically utilized as a fragrance fixative but currently heavily restricted globally as a Substance of Very High Concern (SVHC). In modern scientific procurement, bulk formulation is obsolete; instead, it is primarily sourced as a high-purity analytical standard for environmental monitoring, cosmetic compliance testing, and toxicokinetic modeling. It exhibits a distinct lipophilic profile (Log Kow = 4.9) and a melting point of approximately 114 °C. Because of its specific environmental persistence and defined bioaccumulation pathways, high-purity Musk xylene is an essential baseline material for calibrating gas chromatography-mass spectrometry (GC-MS) workflows and validating wastewater treatment efficacy [1].

Substituting Musk xylene with closely related nitro musks, such as Musk ketone, or polycyclic musks like Galaxolide (HHCB), fundamentally compromises assay integrity. In toxicological screening, Musk xylene and Musk ketone demonstrate divergent hepatic enzyme interactions; while both induce CYP2B gene expression, Musk xylene uniquely inactivates the resulting protein, whereas Musk ketone promotes active CYP2B [1]. Furthermore, in environmental partition modeling, Musk xylene's Log Kow of 4.9 dictates different sediment adsorption and bioaccumulation rates compared to Musk ketone (Log Kow 4.3) and Galaxolide (Log Kow 5.9)[2]. For regulatory compliance testing, exact mass, retention time, and specific isotopic standards of Musk xylene are strictly required, making structural analogs useless for quantitative calibration.

GC-MS/MS Instrumental Quantification Limits for Sludge Analysis

In the development of QuEChERS-GC-MS/MS methodologies for sewage sludge analysis, Musk xylene demonstrates specific detectability thresholds that differ from other synthetic musks. The instrumental quantification limit (IQL) for Musk xylene was established at 25 pg, compared to 0.003 pg for Musk moskene, necessitating precise calibration curves when using Musk xylene as a reference standard [1].

Evidence DimensionInstrumental Quantification Limit (IQL)
Target Compound Data25 pg (Musk xylene)
Comparator Or Baseline0.003 pg (Musk moskene)
Quantified Difference~8300-fold difference in IQL
ConditionsQuEChERS extraction followed by GC-MS/MS analysis of freeze-dried sludge

Procurement of high-purity Musk xylene standards is critical for accurate calibration and avoiding false negatives in environmental matrices where its quantification limit is inherently higher than other musks.

Differential Cytochrome P450 (CYP2B) Induction and Inactivation

Musk xylene and Musk ketone exhibit fundamentally different mechanisms of action on liver cytochrome P450 activities. While both are phenobarbital-like inducers, administration of Musk xylene results in an inactivated form of the CYP2B protein, leading to much lower CYP2B1-associated catalytic activity. In contrast, Musk ketone administration yields high levels of catalytically active CYP2B [1].

Evidence DimensionCYP2B Catalytic Activity
Target Compound DataInduces but inactivates CYP2B (low catalytic activity)
Comparator Or BaselineInduces catalytically active CYP2B (Musk ketone)
Quantified DifferenceOpposing functional outcomes on enzyme activity despite similar gene expression induction
Conditionsin vivo rodent hepatic enzyme assays

Toxicologists must procure the exact nitro musk to accurately model enzyme inhibition versus activation, as substitution will yield opposite metabolic catalytic results.

Lipophilicity and Bioaccumulation Partitioning (Log Kow)

The environmental partitioning behavior of synthetic musks is heavily dependent on their octanol-water partition coefficients. Musk xylene possesses a Log Kow of 4.9, positioning it between Musk ketone (Log Kow 4.3) and the polycyclic musk Galaxolide (HHCB, Log Kow 5.9). This distinct lipophilicity directly dictates its specific bioconcentration factor (BCF) and sediment adsorption profile[1].

Evidence DimensionOctanol-Water Partition Coefficient (Log Kow)
Target Compound Data4.9 (Musk xylene)
Comparator Or Baseline4.3 (Musk ketone) and 5.9 (Galaxolide)
Quantified Difference+0.6 log units vs Musk ketone; -1.0 log units vs Galaxolide
ConditionsStandard partition coefficient modeling for environmental risk assessment

Accurate environmental fate modeling and tissue accumulation studies require the specific Log Kow of Musk xylene, preventing the use of analogs as proxies in regulatory submissions.

Solid-Liquid Equilibrium and Fractional Crystallization Purity

In chemical recovery and separation processes, Musk xylene and Musk ketone form simple eutectics. Thermodynamic profiling reveals Musk xylene has a melting point of approximately 114 °C, compared to 137 °C for Musk ketone. Utilizing a two-stage fractional crystallization process with targeted solvents, Musk xylene can be recovered from eutectic mixtures at 97.5% purity using acetonitrile[1].

Evidence DimensionMelting Point & Crystallization Recovery Purity
Target Compound Data114 °C melting point; 97.5% recovery purity via acetonitrile
Comparator Or Baseline137 °C melting point; 98.1% recovery purity via heptane (Musk ketone)
Quantified Difference23 °C lower melting point; distinct solvent selectivity for crystallization
ConditionsDifferential scanning calorimetry (DSC) and solution crystallization from eutectic mixtures

Process chemists designing separation or purification workflows must account for these specific thermodynamic properties to successfully isolate pure nitro musks.

Environmental and Wastewater Regulatory Monitoring

Driven by its specific instrumental quantification limits (IQL = 25 pg) and defined Log Kow (4.9), Musk xylene is strictly required as an analytical reference standard for GC-MS/MS monitoring of sewage sludge and wastewater effluents to ensure compliance with SVHC restrictions [1].

Hepatic CYP450 Toxicological Modeling

Because Musk xylene uniquely induces but inactivates CYP2B—unlike Musk ketone which induces active CYP2B—it is an indispensable reference compound in toxicological assays studying enzyme inhibition, xenobiotic metabolism, and phenobarbital-like hepatic pathways [2].

Cosmetic Adulteration and Compliance Testing

As a banned substance in many jurisdictions, high-purity Musk xylene standards are procured by quality control laboratories to calibrate isotopic dilution and solid-phase extraction workflows, ensuring consumer cosmetic products are free from restricted nitro musk contaminants [3].

Thermodynamic Modeling of Eutectic Mixtures

The distinct melting point (114 °C) and solid-liquid equilibrium profile of Musk xylene make it a standard model compound for chemical engineers developing fractional crystallization and solvent-based separation processes for closely related aromatic nitro compounds[4].

Physical Description

5-tert-Butyl-2,4,6-trinitro-m-xylene is a white to light-colored crystalline solid. It is insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

Color/Form

Plates, needles from alcohol

XLogP3

3.8

Density

0.77 g/cu cm

LogP

log Kow = 4.9

Odor

Strong musk odor
Sweet, musky odo

Melting Point

110.0 °C
111.5 °C

UNII

1ZAO16GU5K

GHS Hazard Statements

H201: Explosive;
mass explosion hazard [Danger Explosives];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Musk xylene is a needle-like solid. It has a sweet, musky odor. It is not very soluble in water. USE: Musks such as musk xylene are used as a fragrance ingredient in cosmetics, soaps, detergents and household cleaners. EXPOSURE: Workers that use musk xylene may breathe in mists or have direct skin contact. The general population may be exposed by inhalation of and dermal contact with consumer products containing this compound. If musk xylene is released to the environment, it will be broken down slowly in air. Musk xylene released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will move slowly into air from moist soil and water surfaces. It is not expected to move through soil. It may be broken down slowly by microorganisms under conditions of low oxygen and reaction with hydrogens in water. It is very persistent in water. It is expected to build up in fish. RISK: Chronic skin irritation and allergic skin rashes have been observed in some people after use of products containing musk xylene, such as colognes and aftershave. Sunlight may worsen these reactions. One study reported a potential association between increased exposure to musk xylene and a history of fertility issues and miscarriage in German women. Studies in human cells conducted in a laboratory indicate that musk xylene has the potential to alter estrogen levels. Musk xylene is an eye irritant in laboratory animals. Tremors, stomach erosion, liver damage, and death occurred in some laboratory animals exposed to high oral doses of musk xylene. Mild liver effects were observed in laboratory animals following repeat skin application of high doses of musk xylene. No toxic effects were observed at lower oral or dermal doses. No clear evidence of abortion or birth defects was observed in laboratory animals following exposure to high oral doses during pregnancy. No evidence of infertility was observed in offspring of animals exposed to moderate levels during pregnancy. Liver and glandular tumors developed in some laboratory animals following lifetime exposure to musk xylene in the diet. The International Agency for Research on Cancer has determined that musk xylene is not classifiable as to its carcinogenicity in humans based on inadequate data in humans and limited data in animals. The potential for musk xylene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.25X10-7 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard

Explosive;Health Hazard;Environmental Hazard

Other CAS

81-15-2

Wikipedia

Musk xylene

Biological Half Life

A group of four male Sprague-Dawley CD rats received a single intravenous administration of ring-labelled (14)C-musk xylene (0.5 mg/kg bw in polyethylene glycol, aqueous sodium chloride and ethanol) ... The concentration of radioactivity subsequently declined in an apparently multiexponential manner to levels below the limit of detection at 160-240 hours, with a mean half-life of 42.6 hours. ...
The pharmacokinetics of musk xylene was determined after a single oral intake of (15)N-labeled musk xylene by three male volunteers (0.05 to 0.14 mg/kg bw; dissolved in 30% ethanol). The plasma elimination half lives amounted to 60, 67, and 94 days, respectively. ...
A single dose of 0.3 mg/kg bw of (15)N-labeled musk xylene (/greater than/ 99% (15)N) was given to six volunteers (three male and three female) by the oral route. ... The elimination of (15)N-musk xylene in plasma could be described by a two-compartment kinetic model with an initial rapid decrease with a plasma half-life of about 11 hours over the first 30 hours which increased to a terminal plasma half-life of 70 days. ...
A biological half-life of 60 days corresponds to a body fat concentration of 15%, 67 days to 21% fat and 94 (107 is also reported) days to 25% fat /in male human subjects following a single oral administration/.

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Musk xylol is prepared by alkylation of m-xylene with isobutene and subsequent nitration with a sulfuric acid-nitric acid mixture.

General Manufacturing Information

Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro-: ACTIVE
Of the few aromatic, nitrogen-containing fragrance substances, the nitro musk material musk ketone is still important commercially as an inexpensive and tenacious musk fragrance. The other artificial nitro musks, musk ambrette and musk xylene, have lost their significance on account of their toxicological and ecotoxicological properties.
In public use since the 1900s.
Musk xylene is a vPvB /very persistent and very bioaccumulative/ substance according to Article 59 of REACH; it has been included on the candidate list (28/10/2008; ED/67/2008) and included into Annex XIV of REACH (Commission Regulation (EU) No 143/2011) with a sunset date of 21 August 2014.

Analytic Laboratory Methods

A new analytical method for the simultaneous determination of eight synthetic musks compounds (SMs) including five polycyclic musks (PCMs) and three nitro musks (NMs) was validated for sediment samples based on a simple QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) sample preparation procedure followed by gas chromatography-mass spectrometry (GC-MS). Good analytical performances were obtained for all the target compounds. For the validation of the method, internal calibration (IC) and internal calibration with QuEChERS (ICQ) were compared. Good linearity was obtained for both calibration methods with determination coefficients (R2) ranging between 0.990 for Musk Xylene (MX) and 0.999 for Tonalide (AHTN) with IC and between 0.991 for Musk Ketone (MK) and 0.999 for Traseolide (ATII) with ICQ. The repeatability ranges were 0.1%-1.9% with the IC and 0.1%-2.6% with the ICQ. The apparent recoveries obtained for SMs in the standard reference sediment (SRM1944) varied in the range of 70%-98% and 75%-103% in the sediment from the Bizerte Lagoon (Tunisia). The absolute recoveries ranged between 61% and 92% for the SRM1944 and between 61% and 89% in the sediment from the Bizerte Lagoon. The limits of detection (LOD) calculated for the two main compounds, Galaxolide (HHCB) and Tonalide (AHTN) were 0.3 and 0.1 ng/g respectively. The LODs obtained for ADBI (Celestolide), AHMI (Phantolide), ATII (Traseolide), MM (Muks mosken), MK (Musk Ketone) and MX (Musk Xylene) were 0.08, 0.12, 0.03, 0.34, 0.11, 0.08, 0.10 and 0.15 ng/g respectively. The levels of sigmaSMs in surface sediments from the Bizerte Lagoon ranged from 1.4 to 4.5 ng/g, which are 1000 times lower than the predicted no effect concentration (PNEC) for marine organisms.
This study intended to develop a robust and sensitive method for simultaneous determination of polycyclic musks (HHCB and AHTN) and nitro musks (musk xylene (MX) and musk ketone (MK)) in water samples using optimized solid-phase extraction (SPE) by gas chromatography and mass spectrometry (GC-MS). The SPE procedure was optimized in terms of selections of SPE cartridge, sample pH, elution process, etc. The method detection limits (MDLs) were from 0.09 to 0.18 ng/L for the analytes. The recoveries ranged from 88.3 to 104.1% in spiked deionized water and from 86.4 to 106.8% in groundwater samples, respectively. The proposed approach was also validated by detecting real samples. The results revealed that HHCB and AHTN were ubiquitous in the local aquatic matrices. Furthermore, nitro musks were found in some aquatic matrices, which is consistent with the fact that nitro musks are still being produced and applied in China.
A confirmatory method is presented for the determination of five nitro-musks (musk ambrette, musk xylene, musk moskene, musk tibeten and musk ketone) in different cosmetics by gas chromatography coupled with negative chemical ionization (NCI)-triple quadrupole mass spectrometry (GC-MS/MS). The samples were extracted under ultrasonication using a mixture of acetone and hexane. The extract was concentrated and then cleaned up by CNWBOND Si solid phase extraction cartridge. Five different instrument parameters such as the temperature programmed, ion source temperature, reagent gas pressure, collision energy, monitoring ion pairs were optimized for higher sensitivity. Then the analytes were qualitatively and quantitatively analyzed under the multiple reaction monitoring (MRM) mode after the chromatographic separation on an HP-5MS capillary column (30 m x 0.25 mm, 0.25 um), and employing d15-musk xylene as internal standard. The mixed standards were spiked in the blank cosmetics samples (each nitro-musk was about 500 ng/kg), and the recoveries were in the range of 85.81%-103.77% with the relative standard deviations (RSDs) not more than 5.32%. The limits of quantification of the method were about 50.0-500 ng/kg. The method is accurate, rapid, sensitive and can be used in the inspection of the five nitro-musks in cosmetics.

Clinical Laboratory Methods

Ubiquitous occurrences of synthetic nitro musks are evident in the literature. The in vivo analysis of musk xylene (MX) and musk ketone (MK)-protein adducts in trout liver has been performed by gas chromatography-mass spectrometry using selected ion monitoring (GC-SIM-MS). Biotransformation, dose-response and toxicokinetics studies of 2-amino-MX (2-AMX), 2-amino-MK (2-AMK) and 4-amino-MX (4-AMX) metabolites, covalently bound to cysteine amino acids in proteins in fish liver, formed by enzymatic nitro-reduction of MX and MK, have been described. Trouts were exposed to single exposures of 0.010, 0.030, 0.10, and 0.30 mg/g MX and/or MK. Forty-two fish liver samples were collected from exposed- and control-fish subsequent to exposure intervals of 1 day, 3 days, and 7 days and were composited as per exposure schedules and times. Alkaline hydrolysis released bound metabolites from exposed liver composites that were extracted into n-hexane and then concentrated and analyzed by GC-SIM-MS. The presence of the metabolites in liver extracts was confirmed based on agreement of similar mass spectral properties and retention times with standards. In the dose-response study, the maximum adduct formation was 492.0 ng/g for 2-AMX, 505.5 ng/g for 2-AMK and 12588.5 ng/g for 4-AMX in liver at 0.03 mg/g MX and MK fish in 1 day after exposure. For toxicokinetics investigation, the highest amount of the target metabolites was found to be the same concentration as observed in the dose-response study for 1 day after exposure with 0.03 mg/g MX and MK fish and the half-lives of the metabolites were estimated to be 2-9 days based on assumption of first-order kinetics. Average recoveries exceeded 95% with a relative standard deviation (RSD) around 9%, and the limit of detection (LOD) ranged from 0.91 to 3.8 ng/g based on a signal to noise ratio of 10 (S/N=10) could be achieved for the metabolites. No metabolites were detected in the controls and exposed non-hydrolyzed liver extracts. This is the first report on dose-response and toxicokinetics of nitro musk-cysteine-protein adducts in fish liver.

Interactions

/Researchers/ have studied the sensitizing properties of musk xylene in a photopatch test ... 13 Patients, suspected to suffer from a photoallergic contact dermatitis, were screened by means of a questionnaire and clinical tests. Dermal sensitivity to UV light was pre-tested after which nitromusks (amount and vehicle not specified) were applied on the skin under occlusive patches (two sites per substance). After 24 hours of contact the patches were removed under dim light and the skin examined for any signs of contact-dermatitis. Half of the contact sites were covered again and the other half was irradiated with ultra-violet light. All persons studied showed a photoallergic reaction to musk ambrette. In one person also a photoallergic reaction to musk xylene was observed. No reaction was seen at the non-irradiated site. The study is inconclusive as to whether this patient shows either cross-photoallergy between musk ambrette and musk xylene or that this patient shows a concomittant independent photo-allergy to two nitromusks. The study is also inconclusive as to the prevalence of the condition.
Photosensitivity to musk ambrette was confirmed in 15 men previously photopatch tested and in a further 4 men currently attending the clinic. 6 of the recalled patients continued to react adversely to sunlight due either to unrecognised exposure to musk ambrette or to their having become persistent light reactors. Positive photopatch tests, possibly cross reactions, were seen in 3 of the 19 patients with the structurally-related nitromusks, moskene and musk xylene but not with musks ketone and tibetine. Musk ambrette elicited a positive patch test without light in 3 of the 19 patients.

Dates

Last modified: 08-15-2023

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